4-butyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide
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Overview
Description
4-Butyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide is a complex organic compound featuring a thiazolo[5,4-b]pyridine core structure
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which it belongs, have been reported to interact with a wide range of receptor targets . They have been identified and developed for their high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .
Mode of Action
It is known that thiazolo[4,5-b]pyridines exhibit their pharmacological effects through their ability to interact with a wide range of receptor targets . The appearance of qualitatively new properties of the annulated molecules and their ability to alter pharmacophore groups in different positions may be crucial factors .
Biochemical Pathways
Thiazolo[4,5-b]pyridines are known to possess a broad spectrum of pharmacological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit a range of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor effects . These activities suggest that the compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-butyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as pyridin-2-amine and sulfur-containing reagents.
Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazolo[5,4-b]pyridine core is valuable in the development of new chemical entities.
Biology: In biological research, this compound may serve as a tool for studying biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms.
Medicine: The compound has potential medicinal applications, particularly as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs targeting specific diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridine derivatives
Cyclohexanecarboxamide derivatives
Other butyl-substituted phenyl compounds
Uniqueness: 4-Butyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide stands out due to its specific structural features, which may confer unique biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
4-butyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3OS/c1-2-3-5-16-7-9-17(10-8-16)21(27)25-19-13-11-18(12-14-19)22-26-20-6-4-15-24-23(20)28-22/h4,6,11-17H,2-3,5,7-10H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCAITIIWQNBLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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